molecular formula C13H10BrNO4S B5917218 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one

4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one

Cat. No. B5917218
M. Wt: 356.19 g/mol
InChI Key: OSWQCUFRXSHREO-SQFISAMPSA-N
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Description

4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one, also known as BSI-201, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BSI-201 is a poly(ADP-ribose) polymerase (PARP) inhibitor, which means it can block the activity of PARP enzymes that play a crucial role in repairing DNA damage.

Mechanism of Action

4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. When DNA is damaged, PARP enzymes are activated to repair the damage. However, when PARP enzymes are inhibited by this compound, the damaged DNA cannot be repaired, leading to the accumulation of DNA damage and eventually cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer treatment, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of stroke and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one in lab experiments is its specificity for PARP enzymes, which allows for targeted inhibition of these enzymes. However, one limitation of using this compound is its relatively low potency compared to other PARP inhibitors. In addition, this compound has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one. One direction is the development of more potent PARP inhibitors that can be used in cancer treatment. Another direction is the study of this compound in combination with other cancer treatments to enhance their effectiveness. In addition, this compound could be studied for its potential use in treating other diseases such as stroke and neurodegenerative diseases. Finally, the development of more water-soluble forms of this compound could make it easier to use in lab experiments.

Synthesis Methods

The synthesis of 4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one involves a multistep process that requires several reagents and solvents. The first step involves the reaction of 4-bromobenzenesulfonyl chloride with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This is followed by the reaction of the hydroxamic acid with 3-methyl-2,5-cyclohexadien-1-one in the presence of triethylamine to form the desired compound, this compound. The final product is then purified through column chromatography to obtain a high yield of pure this compound.

Scientific Research Applications

4-({[(4-bromophenyl)sulfonyl]oxy}imino)-3-methyl-2,5-cyclohexadien-1-one has been extensively studied for its potential therapeutic applications in cancer treatment. PARP enzymes play a crucial role in repairing DNA damage, and their inhibition can lead to the accumulation of DNA damage and eventually cell death. This compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment by sensitizing cancer cells to these treatments. This compound has also been studied for its potential use in treating other diseases such as stroke, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

[(Z)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO4S/c1-9-8-11(16)4-7-13(9)15-19-20(17,18)12-5-2-10(14)3-6-12/h2-8H,1H3/b15-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWQCUFRXSHREO-SQFISAMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=CC1=NOS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CC(=O)C=C/C1=N/OS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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